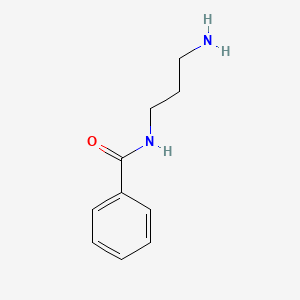
4-(Ethylthio)toluene
Übersicht
Beschreibung
4-(Ethylthio)toluene is an organic compound with the formula CH3C6H4C2H5 . It is one of three isomers of ethyltoluene, the other two isomers being 3-ethyltoluene and 2-ethyltoluene . All are colorless liquids and all are used for the production of specialty polystyrenes .
Molecular Structure Analysis
The molecular formula of 4-(Ethylthio)toluene is C9H12 . The molecule contains a total of 21 bonds, including 9 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, and 1 six-membered ring .Wissenschaftliche Forschungsanwendungen
Catalytic Oxidation
4-(Ethylthio)toluene: is used in the catalytic oxidation process to degrade environmental pollutants. This process converts toluene into CO2 and water, effectively reducing its harmful impact. The catalysts used in this reaction can be noble metals, transition metals, or metal-organic frameworks .
Ozonation
In air purification, 4-(Ethylthio)toluene can be removed by ozonation. This method uses a catalytic open-cell foam impregnated with ruthenium nanoparticles to oxidize toluene, transforming it into less harmful compounds .
Photocatalytic Oxidation
Photocatalytic oxidation is another technique where 4-(Ethylthio)toluene plays a role. It involves the use of light to activate a catalyst, which then oxidizes toluene. This method is beneficial for breaking down volatile organic compounds in the air .
Safety and Hazards
The safety data sheet for toluene, a similar compound, indicates that it is highly flammable and may be fatal if swallowed and enters airways . It can cause skin irritation, serious eye irritation, drowsiness, dizziness, and is suspected of damaging the unborn child . It may also cause damage to organs through prolonged or repeated exposure .
Wirkmechanismus
Target of Action
4-(Ethylthio)toluene, also known as 4-Ethyltoluene, is an organic compound with the formula CH3C6H4C2H5 . It is one of three isomers of ethyltoluene Toluene, a structurally similar compound, is known to be a pollutant that is dangerous to the environment and human health .
Mode of Action
It is known that ethyltoluene is produced by the ethylation of toluene . This process involves the addition of an ethyl group to the toluene molecule . The resulting compound, 4-Ethyltoluene, can then be subjected to dehydrogenation to give 4-vinyltoluene .
Biochemical Pathways
Toluene degradation is accomplished through several metabolic routes such as toluene 3-monooxygenase (T3MO), toluene 2-monooxygenase (T2MO), toluene 4-monooxygenase (T4MO), toluene methyl monooxygenase (TOL), toluene dioxygenase (Tod), and meta- and ortho-ring fission pathways .
Pharmacokinetics
The pharmacokinetics of structurally similar compounds like benzene and toluene have been studied . These studies have shown that these compounds are eliminated from the body through a series of exponential decay processes .
Result of Action
It is known that toluene and its derivatives can be transformed into less toxic molecules through biodegradation .
Action Environment
The action, efficacy, and stability of 4-(Ethylthio)toluene can be influenced by various environmental factors. For instance, the degradation of toluene is known to be influenced by factors such as morphology and structure, preparation methods, specific surface area, relative humidity, and coke formation .
Eigenschaften
IUPAC Name |
1-ethylsulfanyl-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12S/c1-3-10-9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMFDSUMJLQLGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10211241 | |
| Record name | Benzene, 1-(ethylthio)-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10211241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Ethylthio)toluene | |
CAS RN |
622-63-9 | |
| Record name | Benzene, 1-(ethylthio)-4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622639 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Ethylthio)toluene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6260 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-(ethylthio)-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10211241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![Ethyl 2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate](/img/structure/B1330300.png)
